1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
Description
This compound is a purine derivative featuring a piperidine carboxamide moiety and a benzothiazole-substituted ethyl side chain. Structurally, it combines a xanthine core (1,3-dimethyl-2,6-dioxopurine) with a piperidine-4-carboxamide group at position 8 and a thioether-linked benzothiazole substituent at position 5. Such modifications are typical in kinase inhibitors targeting adenosine or tyrosine kinase receptors, where the purine scaffold mimics ATP binding . The benzothiazole-thioethyl group enhances hydrophobic interactions with protein pockets, while the piperidine carboxamide may improve solubility and target specificity .
Properties
IUPAC Name |
1-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S2/c1-26-18-16(19(31)27(2)22(26)32)29(20(25-18)28-9-7-13(8-10-28)17(23)30)11-12-33-21-24-14-5-3-4-6-15(14)34-21/h3-6,13H,7-12H2,1-2H3,(H2,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAOORXBRTLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-20-9 | |
| Record name | 1-{7-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer and neuroprotective effects, through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperidine ring and a benzothiazole moiety, which are known to enhance biological activity in several compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole derivatives. For instance:
- Case Study 1 : A series of benzothiazole derivatives were synthesized and tested against colon carcinoma HCT-15 cells. The presence of the benzothiazole moiety was crucial for cytotoxic activity, with some derivatives showing IC50 values below 2 µg/mL .
- Case Study 2 : In another study, compounds similar to the target molecule exhibited significant activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzothiazole ring could enhance efficacy .
| Compound | Cell Line Tested | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 24a | HCT-15 | 1.61 ± 1.92 | High efficacy |
| Compound 24b | HCT-15 | 1.98 ± 1.22 | Significant cytotoxicity |
| Compound 13 | Jurkat & A-431 | < Doxorubicin | Equipotent against both cell lines |
Neuroprotective Effects
The neuroprotective properties of similar compounds have also been explored:
- Study Findings : Compounds containing the benzothiazole structure were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Some derivatives showed promising AChE inhibitory activity .
Anticonvulsant Activity
Compounds related to the target molecule have been tested for anticonvulsant effects:
- Case Study : A series of new benzothiazole derivatives were synthesized and evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test in animal models. Results indicated significant anticonvulsant activity with minimal neurotoxicity .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The presence of functional groups in the compound allows for interaction with enzymes such as AChE.
- Cell Cycle Disruption : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle regulation.
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in binding affinity towards target proteins .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzothiazole moiety is linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A study reported that thiazole derivatives exhibited significant antiproliferative effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) cell lines. The compound's analogues demonstrated IC50 values indicating effective growth inhibition .
Neuropharmacological Effects
The compound has been investigated for its anticonvulsant properties. In a picrotoxin-induced convulsion model:
- Results : Compounds with similar structures showed promising anticonvulsant activity. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy .
Case Study 1: Antitumor Activity
In a comparative study on thiazole-bearing compounds:
- Objective : To evaluate the anticancer efficacy against multiple cell lines.
- Methodology : Various thiazole derivatives were synthesized and tested.
- Findings : One derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 6.14 μM) .
Case Study 2: Anticonvulsant Efficacy
A study focused on the anticonvulsant properties of thiazole derivatives:
Chemical Reactions Analysis
Thioether Oxidation
The benzo[d]thiazol-2-ylthioethyl side chain contains a sulfur atom susceptible to oxidation:
-
Reaction :
-
Conditions :
-
Impact : Oxidation alters the electronic properties of the molecule, potentially affecting bioactivity .
Carboxamide Hydrolysis
The piperidine-4-carboxamide group may undergo hydrolysis under extreme pH:
-
Reaction :
-
Conditions :
Purine Core Reactivity
The 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core participates in:
Nucleophilic Substitution
-
Site : C8 position (due to electron-withdrawing carbonyl groups).
-
Example :
Ring-Opening Reactions
-
Conditions : Strong bases or acids may cleave the purine ring, especially at the imidazole or pyrimidine subunits .
Stability Under Environmental Conditions
Synthetic Pathway and Key Reactions
The compound is synthesized via sequential functionalization:
-
Purine Core Formation :
-
Thioether Linkage :
-
Piperidine-Carboxamide Coupling :
Electrochemical Behavior (Analog-Based Inference)
While direct data is limited, structural analogs with nitro groups exhibit redox activity via enzymatic pathways (e.g., nitroreductases) . The thioether moiety may similarly participate in redox cycles, though this requires experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules:
Physicochemical Properties
- Solubility : The piperidine carboxamide group enhances aqueous solubility compared to ester-containing analogs (e.g., ) .
- Lipophilicity : The benzothiazole-thioethyl group increases logP (~2.8 estimated) relative to the 3-methylbenzyl analog (logP ~2.1), favoring blood-brain barrier penetration .
Research Findings and Implications
- Kinase Inhibition : Piperidine carboxamide derivatives (e.g., ) are potent Type I1/2 kinase inhibitors, binding both active and inactive kinase conformations. The target compound’s bulkier substituents may stabilize these interactions .
- Resistance Mutations : Analogs with benzimidazole-thioethyl groups () show reduced efficacy against L884P-mutant JAK2, suggesting the target compound’s benzothiazole group might mitigate resistance .
Q & A
Q. How to address discrepancies in reported yields for analogous compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
